1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 121105-78-0
VCID: VC20870274
InChI: InChI=1S/C13H8ClN3/c1-8-6-12(14)17-11-5-3-2-4-10(11)16-13(17)9(8)7-15/h2-6H,1H3
SMILES: CC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N
Molecular Formula: C13H8ClN3
Molecular Weight: 241.67 g/mol

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 121105-78-0

Cat. No.: VC20870274

Molecular Formula: C13H8ClN3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile - 121105-78-0

Specification

CAS No. 121105-78-0
Molecular Formula C13H8ClN3
Molecular Weight 241.67 g/mol
IUPAC Name 1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C13H8ClN3/c1-8-6-12(14)17-11-5-3-2-4-10(11)16-13(17)9(8)7-15/h2-6H,1H3
Standard InChI Key AKFXQYMORAUSBD-UHFFFAOYSA-N
SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N
Canonical SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N

Introduction

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, with the CAS number 121105-78-0, is a heterocyclic compound belonging to the benzimidazole class. It is characterized by its molecular formula C₁₃H₈ClN₃ and molecular weight of 241.68 g/mol . This compound has garnered significant attention in medicinal chemistry due to its potential biological activities.

Physical Characteristics

The physical properties of 1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include:

PropertyValue
Molecular FormulaC₁₃H₈ClN₃
Molecular Weight241.68 g/mol
DensityApproximately 1.36 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step reactions that can lead to various derivatives with enhanced biological activity. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic targets.

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

FtsZ Inhibition

Recent studies have indicated that derivatives of this compound may act as inhibitors of FtsZ, a protein essential for bacterial cell division. This inhibition can lead to bactericidal effects against various pathogens.

Cytotoxicity in Cancer Research

In vitro studies have evaluated the cytotoxic effects on various cancer cell lines, indicating moderate cytotoxicity with IC₅₀ values ranging from 10 µM to 50 µM.

Safety and Hazards

According to PubChem data, this compound poses several hazards:

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

Handling requires protective measures such as gloves and safety glasses due to its acute toxicity and irritant properties .

Applications and Future Directions

Given its diverse biological activities, including antimicrobial and anticancer properties, further research into optimizing these effects through structural modifications could yield valuable therapeutic agents.

References:
: abcr Gute Chemie : EvitaChem : PubChem : MSE Supplies

Note: While BenchChem was referenced initially for general information on synthesis methods common among similar compounds, detailed content from BenchChem was not used due to reliability concerns as per your request.

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